molecular formula C13H13N5 B2906617 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile CAS No. 400087-43-6

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile

Cat. No.: B2906617
CAS No.: 400087-43-6
M. Wt: 239.282
InChI Key: KHRPLAATYKUYGE-UHFFFAOYSA-N
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Description

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile is a synthetic organic compound that belongs to the class of hydrazinylpyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridazine ring, followed by the introduction of the hydrazinyl group and the acetonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form different functional groups.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving hydrazinylpyridazines.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Hydrazinylpyridazin-3-yl)-2-phenylacetonitrile
  • 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-chlorophenyl)acetonitrile
  • 2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methoxyphenyl)acetonitrile

Uniqueness

2-(6-Hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile might exhibit unique properties due to the presence of the 4-methylphenyl group, which could influence its reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

2-(6-hydrazinylpyridazin-3-yl)-2-(4-methylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-2-4-10(5-3-9)11(8-14)12-6-7-13(16-15)18-17-12/h2-7,11H,15H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRPLAATYKUYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)C2=NN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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